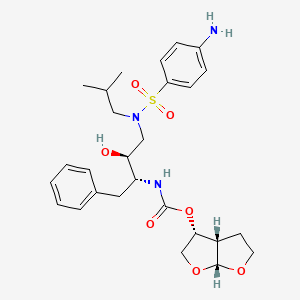

(1R,2S)-Darunavir

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-QJJBCJIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402142-63-5 | |

| Record name | Darunavir, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402142635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9756ZC5ZAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What are the key synthetic intermediates and reaction mechanisms involved in Darunavir production?

Darunavir synthesis involves β-amino alcohols, carbamate esters, and aromatic sulfonamide intermediates, with asymmetric cross Aldol reactions critical for stereochemical control . Methodological approaches include optimizing chiral resolution via catalytic asymmetric synthesis and characterizing intermediates using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Researchers should prioritize purity validation of intermediates to ensure correct stereochemistry, as deviations may compromise protease inhibition efficacy.

Q. How do researchers assess Darunavir's bioequivalence in generic formulations?

Bioequivalence studies require rigorous pharmacokinetic (PK) comparisons between generic and reference formulations. Key variables include administration conditions (fasting vs. fed), ritonavir co-administration (to boost bioavailability), and intra-subject variability analysis . Methodological protocols involve measuring AUC (area under the curve), Cmax, and Tmax in crossover trials with ≥24 subjects to meet regulatory thresholds (e.g., 90% confidence intervals within 80–125%). Statistical models must account for ritonavir’s CYP3A4 inhibition effects on Darunavir metabolism.

Q. What analytical methods are used for Darunavir quantification in pharmacokinetic studies?

Validated spectrophotometric and fluorometric methods are employed, leveraging Darunavir’s complexation with O-phthalaldehyde under acidic conditions (0.1 N HCl in methanol) for fluorescence detection . Method validation includes precision testing (% RSD <2 for intraday/interday variability) and accuracy assessment via standard addition recovery (98–101%). HPLC with UV detection (retention time: ~2.36 min) and system suitability criteria (tailing factor <2, resolution >1.5) are recommended for high-throughput analysis .

Advanced Research Questions

Q. How can structural biology techniques elucidate Darunavir's resistance mechanisms in HIV protease mutants?

X-ray crystallography of Darunavir-bound HIV protease mutants (e.g., variants with 18–21 resistance-associated mutations) reveals resistance mechanisms such as altered hydrogen bonding in the P2′ pocket and reduced inhibitor binding affinity . Enzymatic assays measuring catalytic efficiency (kcat/KM) show that resistant mutants retain ~5% wild-type activity, sufficient for viral maturation despite Darunavir’s presence. Researchers should combine structural data with kinetic profiling to identify compensatory mutations (e.g., L76V, I84V) that destabilize inhibitor interactions .

Q. What methodological challenges arise when repurposing Darunavir for emerging viral pathogens like SARS-CoV-2?

Computational docking studies initially suggested Darunavir’s potential to inhibit SARS-CoV-2’s chymotrypsin-like protease , but clinical trials (e.g., open-label RCTs) showed no virologic benefit in COVID-19 patients . Discrepancies arise from differences in target protease substrate specificity and cellular entry mechanisms. Researchers should validate in silico hits using pseudovirus neutralization assays and evaluate off-target effects (e.g., cytokine modulation) before clinical translation. Structural analogs with optimized binding to viral proteases may improve efficacy.

Q. How do researchers reconcile contradictory data on Darunavir's efficacy in drug-resistant HIV strains?

Discrepancies in clinical trial outcomes (e.g., POWER trials vs. real-world data) often stem from baseline genotypic/phenotypic variability. Methodological strategies include:

Q. What experimental designs optimize Darunavir's pharmacokinetic profiling in combination therapies?

Phase I trials should evaluate drug-drug interactions (DDIs) with CYP3A4 substrates (e.g., methadone, statins) using steady-state PK models . For once-daily vs. twice-daily dosing, researchers must consider ritonavir’s boosting effects and interactions with non-nucleoside reverse transcriptase inhibitors (e.g., efavirenz reduces Darunavir exposure by 40%) . Adaptive trial designs with Bayesian statistics can refine dosing regimens in real time.

Data Contradiction and Validation

Q. How can researchers address variability in Darunavir's intra-subject pharmacokinetic data?

High intra-subject variability (ISV) in bioavailability (>30%) necessitates replicate study designs (e.g., 4-period crossover trials) to improve statistical power . Covariate analysis (e.g., body weight, CYP3A4 polymorphisms) and population PK modeling (NONMEM) help identify ISV sources. Method validation requires robust bioanalytical protocols (e.g., LC-MS/MS with stable isotope internal standards) to minimize assay-related variability .

Q. What strategies validate Darunavir's structural modifications to overcome resistance?

Structure-activity relationship (SAR) studies focus on the bis-tetrahydrofuran (bis-THF) ligand, which enhances binding to protease flaps. Rational design involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.